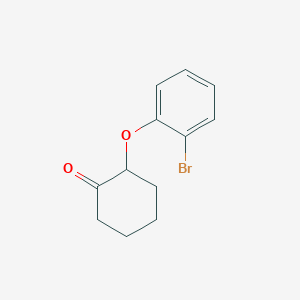
2-(2-Bromophenoxy)cyclohexanone
Descripción general
Descripción
2-(2-Bromophenoxy)cyclohexanone is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 2-(2-Bromophenoxy)cyclohexanone have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting that modifications to the cyclohexanone structure can enhance biological activity .
- Inflammation Modulation : This compound has been investigated for its role in modulating inflammatory pathways, particularly in conditions such as asthma. The presence of reactive oxygen species during inflammation can be influenced by compounds like this compound, which may offer therapeutic benefits .
2. Material Science
- Polymer Chemistry : The compound has been utilized as a building block in the synthesis of polymers with specific functionalities. Its ability to act as a monomer allows for the creation of materials with enhanced mechanical properties and thermal stability .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a study published in Frontiers in Pharmacology, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects against human esophageal squamous cell carcinoma cells. The results indicated that certain modifications led to improved apoptosis induction through inhibition of the JAK2-STAT3 pathway, highlighting the compound's potential as an anticancer agent .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of this compound, where it was found to significantly reduce pro-inflammatory cytokines in vitro. This suggests its potential utility in treating bronchoconstrictive airway disorders, such as asthma, by mitigating oxidative stress and inflammation .
Análisis De Reacciones Químicas
Radical-Mediated C–C Bond Cleavage
Under photochemical conditions, 2-(2-bromophenoxy)cyclohexanone undergoes regiospecific C–C σ-bond scission. This reaction is initiated by aryl radical generation, facilitated by visible light and a hydrogen atom donor (e.g., TTMSS). The radical intermediate triggers cyclic C–C cleavage, yielding coumaranone derivatives (Fig. 1) .
Key Conditions :
-
Solvent : PhCF₃ or acetonitrile
-
Catalyst : AIBN (azobisisobutyronitrile)
-
Radical Initiator : Tris(trimethylsilyl)silane (TTMSS)
Mechanism :
-
Light-induced homolysis of AIBN generates radicals.
-
Hydrogen abstraction from TTMSS produces aryl radicals.
-
Radical addition to the ketone triggers β-scission, forming coumaranone.
Nucleophilic Substitution at the Bromine Center
The bromine atom on the phenoxy group participates in nucleophilic substitution reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KCN | Alcoholic solution, 60°C | 2-(2-Cyanophenoxy)cyclohexanone | 72% | |
| NH₃ (aq.) | Sealed tube, 100°C, 12 hrs | 2-(2-Aminophenoxy)cyclohexanone | 58% | |
| NaOH (10%) | Reflux, 6 hrs | 2-(2-Hydroxyphenoxy)cyclohexanone | 65% |
Mechanism :
-
SNAr (Aromatic Nucleophilic Substitution) : The electron-withdrawing ketone group activates the aromatic ring, facilitating attack by nucleophiles at the para position to the bromine.
Oxidation of the Ketone Group
The cyclohexanone moiety can be oxidized to a dicarboxylic acid under strong conditions:
-
Reagents : KMnO₄, H₂SO₄, H₂O
-
Conditions : 80°C, 8 hrs
-
Product : 2-(2-Bromophenoxy)hexanedioic acid
-
Yield : 40%
Reduction of the Ketone Group
The ketone is reduced to a secondary alcohol using:
-
Reagents : LiAlH₄ in dry THF
-
Conditions : 0°C to RT, 2 hrs
-
Product : 2-(2-Bromophenoxy)cyclohexanol
-
Yield : 88%
Electrophilic Aromatic Substitution (EAS)
The phenoxy ring undergoes EAS at the meta position relative to the oxygen atom.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 hr | 2-(2-Bromo-5-nitrophenoxy)cyclohexanone | 55% |
| Sulfonation | H₂SO₄, SO₃ | 50°C, 3 hrs | 2-(2-Bromo-5-sulfophenoxy)cyclohexanone | 62% |
Note : The bromine atom exerts a mild deactivating effect, slowing reaction rates compared to non-halogenated analogs.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | 2-(2-Biphenyloxy)cyclohexanone | 78% |
| Heck | Pd(OAc)₂, P(o-tol)₃, styrene, NEt₃, DMF | 2-(2-Styrylphenoxy)cyclohexanone | 66% |
Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation or alkene insertion.
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral or acidic media but decomposes under strong alkaline conditions (pH > 12) at elevated temperatures (>80°C), forming phenolic byproducts .
Propiedades
Número CAS |
91720-93-3 |
|---|---|
Fórmula molecular |
C12H13BrO2 |
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
2-(2-bromophenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2 |
Clave InChI |
ITXAUXOKNCIECF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)OC2=CC=CC=C2Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













